molecular formula C17H12F2O3 B2524702 4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- CAS No. 1479107-10-2

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-

Cat. No.: B2524702
CAS No.: 1479107-10-2
M. Wt: 302.277
InChI Key: KVWIGTRVURMRQS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- is a useful research compound. Its molecular formula is C17H12F2O3 and its molecular weight is 302.277. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of 4H-1-Benzopyran-4-one Derivatives

4H-1-Benzopyran-4-one derivatives, such as Baicalein and its analogs, have demonstrated significant potential in various scientific research areas, particularly in the development of novel anticancer drugs and understanding their mechanisms in disease treatment. Baicalein, a specific compound related to 4H-1-Benzopyran-4-one, has been identified for its anticancer properties, particularly against Hepatocellular Carcinoma (HCC), through effects on cell proliferation, metastasis, apoptosis, and autophagy (B. Bie et al., 2017). These findings suggest a promising avenue for developing non-toxic cancer treatments with fewer side effects.

Antioxidant and Radical Scavenging Activity

The antioxidant properties of Chromones, a class of 4H-1-Benzopyran-4-ones, have been extensively studied for their potential to neutralize active oxygen species and inhibit free radical processes that lead to cell impairment. The radical scavenging activity of these compounds is believed to be crucial for their therapeutic applications in preventing diseases associated with oxidative stress (Preeti Yadav et al., 2014).

Tumor Specificity and Reduced Keratinocyte Toxicity

The search for anticancer drugs that are highly tumor-specific with minimal toxicity to normal cells has led to the identification of compounds within the 4H-1-Benzopyran-4-one family. These studies focus on achieving high therapeutic efficacy while minimizing adverse effects on healthy tissues, offering a glimpse into the future of personalized cancer therapy (Y. Sugita et al., 2017).

Novel Therapeutic Applications and Patent Trends

Recent patents highlight the therapeutic versatility of benzopyran derivatives, indicating their potential as lead compounds for developing treatments for various diseases. These innovations underscore the importance of structural modification in enhancing the biological activity and specificity of these molecules for therapeutic use (Cheng Xiu et al., 2017).

Properties

IUPAC Name

6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2O3/c1-9(20)17-15(10-3-2-4-11(18)7-10)16(21)13-8-12(19)5-6-14(13)22-17/h2-9,20H,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWIGTRVURMRQS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (15.0 g, 40.84 mmol) in DMSO (150 ml), n-butanol (7.5 ml) was added and heated to 120° C. for 3 h. The reaction mixture was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as an off-white solid (7.90 g, 64%). 1H-NMR (δ ppm, CDCl3, 400 MHz): 7.85 (dd, J=8.1, 3 Hz, 1H), 7.54 (dd, J=9.2, 4.2 Hz, 1H), 7.47-7.37 (m, 2H), 7.15-6.98 (m, 3H), 4.74 (quintet, J=6.8 Hz, 1H), 2.23 (d, J=7.4 Hz, 1H), 1.54 (d, J=6.6 Hz, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
64%

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